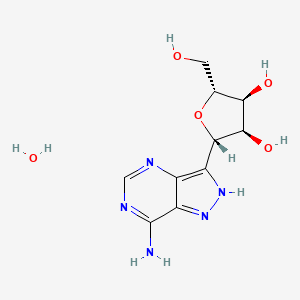

Formycin monohydrate

Description

Properties

Molecular Formula |

C10H15N5O5 |

|---|---|

Molecular Weight |

285.26 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9;/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13);1H2/t3-,7-,8-,9+;/m1./s1 |

InChI Key |

HRSWLJQWHOLLDT-GGXDJUOCSA-N |

Isomeric SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |

Canonical SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from ribose and pyrazolo[4,3-d]pyrimidine derivatives

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Biosynthetic Pathway Reactions

Formycin biosynthesis in Streptomyces kaniharaensis involves 24 genes encoding enzymes for pyrazolopyrimidine ring assembly and ribose attachment. Critical reactions include:

a. N-N Bond Formation

-

ε-Amino Hydroxylation : Lysine undergoes hydroxylation at its ε-amino group via ForK, an FAD-dependent monooxygenase, forming N-hydroxylated lysine .

-

Hydrazine Synthesis : ForJ (a methionyl-tRNA synthase homolog) couples hydroxylated lysine with glutamate, forming a hydrazine intermediate (hydrazinoglutamate 14 ) .

b. Pyrazole Ring Construction

-

Cyclization : Dehydropyridine intermediates undergo enzyme-catalyzed ring-opening and C-N bond formation to yield the pyrazole skeleton. This step involves a kinetically challenging 5-endo-trig cyclization .

c. Pyrazolopyrimidine Elaboration

-

Formylation and Cyclization : PurH (a purine biosynthesis enzyme) formulates pyrazole amide 20 to 21 , which ForH cyclizes into formycin B 5′-monophosphate 22 .

-

Amination : ForA and ForB convert 22 into formycin A 5′-monophosphate 23 via amination analogous to AMP synthesis .

d. Dephosphorylation

-

Formycin A/B 5′-monophosphates are dephosphorylated by nonspecific phosphatases to yield the free nucleosides .

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| ForK | Lysine ε-hydroxylase | Lysine | N-hydroxylysine |

| ForJ | Hydrazine synthase | N-hydroxylysine + glutamate | Hydrazinoglutamate |

| PurH | Formyltransferase | Pyrazole amide 20 | N-formylated intermediate 21 |

| ForH | Cyclohydrolase | 21 | Formycin B 5′-monophosphate 22 |

Oxidative Modifications

Formycin B undergoes oxidation to produce oxoformycin B 3 , likely catalyzed by an IMP dehydrogenase homolog. This reaction introduces a ketone group at the C-6 position of the pyrazolopyrimidine ring .

Synthetic Derivatization

a. Methylation

-

N7-Methylation : Formycin A reacts with methylating agents to yield N7-methyl-formycin A (DB02066), a derivative with altered bioactivity .

b. Carbocyclic Analogs

-

Ring-Closing Metathesis : Grubbs catalyst facilitates carbocyclic ring formation in synthetic analogs (e.g., compound 16 in Scheme 1 of ).

-

Epoxidation : m-CPBA oxidizes double bonds in intermediates (e.g., compound 19 ) .

-

Reduction : LiBH4 selectively reduces carbonyl groups in ribose-mimicking structures .

| Reaction Type | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| Metathesis | Grubbs catalyst | Carbocyclic intermediate | 59% |

| Epoxidation | m-CPBA | Epoxide 19 | 72% |

| Reduction | LiBH4 | Alcohol derivative | 66% |

Enzymatic Interactions

-

Coformycin Synergy : Coformycin 5 , an adenosine deaminase (ADA) inhibitor co-produced with formycin, prevents ADA-catalyzed deamination of formycin A, extending its bioactivity .

This synthesis of biosynthetic, oxidative, and synthetic reactions underscores formycin monohydrate’s versatility as a scaffold for antimicrobial and enzymatic studies. Gaps remain in elucidating late-stage hydroxylation and transporter-mediated excretion mechanisms .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, it is used to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.

Medicine: In medicine, Formycin A has been investigated for its potential antiviral and anticancer properties. It has shown activity against certain viruses and cancer cell lines in laboratory studies.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound for the synthesis of nucleoside analogs.

Mechanism of Action

The mechanism by which 7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate exerts its effects involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The molecular targets and pathways involved include enzymes involved in nucleotide metabolism and DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparisons

Formycin monohydrate belongs to a family of pyrazolopyrimidine nucleoside analogs, including formycin B, adenosine, inosine, and fluorescent derivatives like 2-aminopurine riboside. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Properties

- Formycin B: The 7-keto group reduces its ability to mimic adenosine in enzymatic reactions compared to formycin A. It serves as a biosynthetic precursor to formycin A in Nocardia interforma via enzymatic oxidation .

- Adenosine: The natural nucleoside lacks the pyrazole ring, making it susceptible to phosphorylase-mediated cleavage, unlike formycins .

- 2-Aminopurine Riboside: Shares fluorescence properties with formycin A but differs in base-pairing behavior, serving as a probe for nucleic acid dynamics .

Enzymatic Inhibition Profiles

Formycin A and B exhibit distinct inhibitory effects on purine-metabolizing enzymes:

Table 2: Enzymatic Inhibition Constants (K$_i$)

- Formycin A’s 7-amino group enhances binding to adenosine-specific enzymes, while formycin B’s 7-keto group aligns more with inosine-binding sites . Engineered PNP variants show 5–10-fold greater sensitivity to formycin A, highlighting its role as a transition-state analog .

Q & A

Q. How can the syn vs. anti conformation of Formycin monohydrate be experimentally determined, and how does this structural feature influence its interaction with adenosine deaminase?

Methodological Answer : The syn (C3'-endo) and anti (C2'-endo) conformations of this compound can be resolved using X-ray crystallography for solid-state analysis and NMR spectroscopy (e.g., NOESY experiments) to assess solution-phase dynamics . To evaluate conformational impacts on enzymatic activity, compare adenosine deaminase inhibition assays using this compound with conformationally constrained analogs (e.g., cyclized derivatives). Syn-conformation analogs exhibit reduced susceptibility to deaminase due to steric hindrance, as shown in studies linking conformation to substrate specificity .

Basic Research Question

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound purity and stability in experimental settings?

Methodological Answer : Employ HPLC with UV detection (λ = 260–280 nm) for purity assessment, coupled with LC-MS to confirm molecular weight (MW 285.27 g/mol). Stability studies should include accelerated degradation conditions (e.g., pH variations, thermal stress) monitored via NMR to detect hydrolysis or isomerization. For quantification in biological matrices, use isotope dilution mass spectrometry with stable isotope-labeled internal standards .

Advanced Research Question

Q. What experimental strategies can resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy of this compound?

Methodological Answer : Discrepancies often arise from poor cellular uptake or metabolic instability. Perform cellular uptake assays using radiolabeled this compound (e.g., ³H-labeled) or quantify intracellular concentrations via LC-MS/MS in bacterial or mammalian cell models . Parallel pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification (via HRMS) can clarify bioavailability issues. Compare in vitro IC₅₀ values with adjusted intracellular concentrations to reconcile efficacy gaps .

Advanced Research Question

Q. How can computational modeling optimize this compound derivatives for enhanced target binding while minimizing off-target effects?

Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target enzymes (e.g., MTAN of S. aureus) and human homologs. Validate docking poses with 5–10 ns molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Pair computational results with free energy perturbation (FEP) calculations to prioritize derivatives with predicted ΔG < -10 kcal/mol. Synthesize top candidates and validate via surface plasmon resonance (SPR) for binding kinetics .

Basic Research Question

Q. What genetic and enzymatic evidence supports the role of the for gene cluster in Formycin A biosynthesis, and how does this relate to this compound production?

Methodological Answer : The for cluster (e.g., forBCH genes) in Streptomyces kaniharaensis catalyzes C-glycosylation and pyrimidine ring formation. Confirm gene function via knockout experiments and in vitro reconstitution with purified enzymes. This compound, a stable crystalline form, is generated via hydration during purification. Use HPLC-ELSD to monitor intermediates and ¹³C-labeled precursor feeding to trace biosynthetic pathways .

Advanced Research Question

Q. How can researchers design experiments to evaluate synergistic effects between this compound and other purine salvage pathway inhibitors (e.g., hadacidin)?

Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Combine this compound (PNP inhibitor) with hadacidin (AdSS inhibitor) at sub-MIC concentrations. Synergy is defined as FICI ≤ 0.5. Validate via time-kill curves and transcriptomic analysis (RNA-seq) to identify pathway crosstalk. Include cellular ATP quantification to assess metabolic disruption .

Basic Research Question

Q. What methods are suitable for quantifying this compound’s minimal inhibitory concentration (MIC) in bacterial models?

Methodological Answer : Follow CLSI guidelines using broth microdilution in 96-well plates. Prepare serial dilutions (0.5–256 µg/mL) in Nutrient Mixture F12 Ham medium. Inoculate with H. pylori (1–5 × 10⁵ CFU/mL) and incubate microaerobically (37°C, 72 hrs). MIC is the lowest concentration with ≥90% growth inhibition. Include metronidazole as a control and validate via colony counting .

Advanced Research Question

Q. How can researchers address enzymatic resistance mechanisms (e.g., adenosine deaminase overexpression) in this compound-treated cell lines?

Methodological Answer : Generate resistant cell lines via gradual dose escalation over 6–8 weeks. Perform RNA-seq or qRT-PCR to identify upregulated enzymes (e.g., ADA, AK). Validate using CRISPR-Cas9 knockouts or siRNA silencing of target genes. Co-administer deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and reassess IC₅₀ values .

Basic Research Question

Q. What analytical techniques are critical for confirming this compound’s identity in synthetic mixtures?

Methodological Answer : Combine FT-IR (C=O stretch at 1680 cm⁻¹), ¹H/¹³C NMR (δ 8.3 ppm for pyrazolopyrimidine protons), and HRMS ([M+H]+ m/z 286.2743) for structural confirmation. Use XRD to verify monohydrate crystal lattice patterns (d-spacing ~4.2 Å) .

Advanced Research Question

Q. How can isotopic labeling elucidate this compound’s metabolic fate in vivo?

Methodological Answer : Synthesize ¹³C/¹⁵N-labeled this compound via fed-batch fermentation with labeled precursors (e.g., ¹³C-glucose). Track metabolites in rodent plasma/tissues using LC-HRMS with stable isotope tracing. Pair with PET imaging (¹⁸F-labeled analogs) for real-time biodistribution analysis. Quantitate excretion pathways via urine metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.